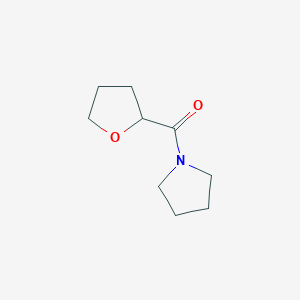
Pyrrolidin-1-yl(tetrahydrofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinyl(tetrahydro-2-furanyl)methanone is a compound that features a pyrrolidine ring and a tetrahydrofuran ring.
Preparation Methods
The synthesis of 1-Pyrrolidinyl(tetrahydro-2-furanyl)methanone typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. This can be achieved through different synthetic strategies, including ring construction and functionalization of preformed rings . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-Pyrrolidinyl(tetrahydro-2-furanyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in various industrial processes for the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 1-Pyrrolidinyl(tetrahydro-2-furanyl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the stereochemistry of the molecule, which can affect its binding to target proteins and enzymes . The tetrahydrofuran ring also plays a role in the compound’s biological activity by influencing its three-dimensional structure and interactions with other molecules .
Comparison with Similar Compounds
1-Pyrrolidinyl(tetrahydro-2-furanyl)methanone can be compared to other compounds with similar structures, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share some structural features but differ in their specific chemical properties and biological activities. The unique combination of the pyrrolidine and tetrahydrofuran rings in 1-Pyrrolidinyl(tetrahydro-2-furanyl)methanone sets it apart from these similar compounds .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
oxolan-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C9H15NO2/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h8H,1-7H2 |
InChI Key |
NTTUYWIXLINBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















